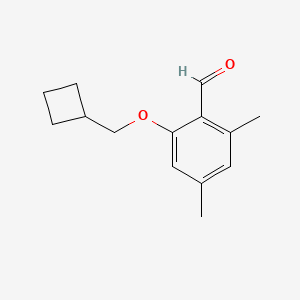
2-(Cyclobutylmethoxy)-4,6-dimethylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclobutylmethoxy)-4,6-dimethylbenzaldehyde is an organic compound characterized by a benzaldehyde core substituted with cyclobutylmethoxy and dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylmethoxy)-4,6-dimethylbenzaldehyde typically involves the following steps:
Formation of the Cyclobutylmethoxy Group: This can be achieved through the reaction of cyclobutylmethanol with an appropriate alkylating agent.
Introduction of the Dimethyl Groups: The dimethyl groups are introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Aldehyde Formation: The final step involves the oxidation of the corresponding alcohol to form the aldehyde group. This can be done using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and reaction conditions are optimized to ensure high selectivity and minimal by-products.
化学反応の分析
Types of Reactions
2-(Cyclobutylmethoxy)-4,6-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(Cyclobutylmethoxy)-4,6-dimethylbenzoic acid.
Reduction: 2-(Cyclobutylmethoxy)-4,6-dimethylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学的研究の応用
2-(Cyclobutylmethoxy)-4,6-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Cyclobutylmethoxy)-4,6-dimethylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclobutylmethoxy and dimethyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
類似化合物との比較
Similar Compounds
2-(Cyclobutylmethoxy)-4-methylbenzaldehyde: Lacks one of the dimethyl groups.
2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde: Contains a cyclopropyl group instead of a cyclobutyl group.
2-(Cyclobutylmethoxy)-4,6-dimethylbenzoic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
2-(Cyclobutylmethoxy)-4,6-dimethylbenzaldehyde is unique due to the presence of both cyclobutylmethoxy and dimethyl groups, which confer distinct chemical and physical properties
特性
分子式 |
C14H18O2 |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
2-(cyclobutylmethoxy)-4,6-dimethylbenzaldehyde |
InChI |
InChI=1S/C14H18O2/c1-10-6-11(2)13(8-15)14(7-10)16-9-12-4-3-5-12/h6-8,12H,3-5,9H2,1-2H3 |
InChIキー |
SNSHRSMOOSPXHQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)OCC2CCC2)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


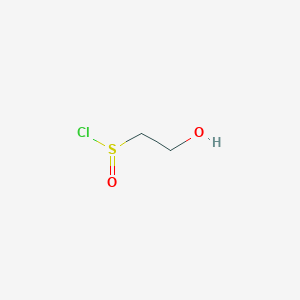
![6-Chloro-2-iodobenzo[d]thiazole](/img/structure/B15231385.png)
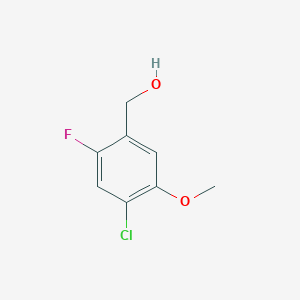



![(1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B15231420.png)

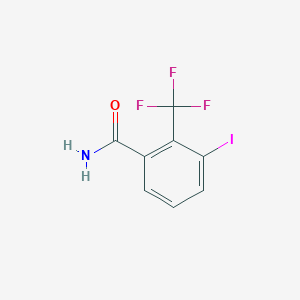
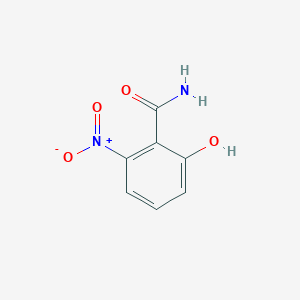
![tert-Butyl((1S,5R)-5-methyl-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B15231456.png)

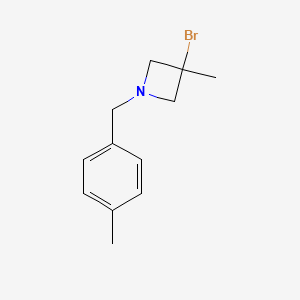
![Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15231468.png)
